molecular formula C11H14N2O3S B2414176 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 131557-19-2

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Cat. No. B2414176
CAS RN: 131557-19-2
M. Wt: 254.3
InChI Key: LQEFZZLOPNJXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide, commonly known as DPTA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a derivative of isothiazolidinone, which has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including our compound of interest, serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing novel pharmaceutical agents. Several medicinal compounds with a 1,2,3-triazole core are already available in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .

Organic Synthesis

Researchers utilize 1,2,3-triazoles as versatile intermediates in organic synthesis. The compound’s synthetic methodologies fall into four main categories:

Fluorescent Imaging and Materials Science

The fluorescent properties of 1,2,3-triazoles make them valuable in imaging applications. They can be incorporated into probes for visualizing cellular processes. Additionally, these compounds contribute to the development of functional materials, such as sensors and light-emitting devices.

Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .

Mode of Action

This inhibition could lead to a halt in the cell cycle, preventing cell division and proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . The downstream effects of this action are still under investigation.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site and how long it remains active in the body .

Result of Action

The molecular and cellular effects of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide’s action primarily involve the inhibition of cell division and proliferation due to the disruption of the cell cycle . This could potentially lead to cell death, particularly in rapidly dividing cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-9(14)12-10-4-2-5-11(8-10)13-6-3-7-17(13,15)16/h2,4-5,8H,3,6-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEFZZLOPNJXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

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